6-cyclohexyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-CYCLOHEXYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a cyclohexyl group and a dimethylphenyl group attached to a diazino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOHEXYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the diazino-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOHEXYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional triazole rings, offering different biological activities.
Uniqueness
6-CYCLOHEXYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl and dimethylphenyl groups contribute to its stability and specificity in binding to molecular targets.
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-cyclohexyl-1-(2,3-dimethylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O2/c1-13-7-6-10-17(14(13)2)24-18-16(19(25)22-20(24)26)11-23(12-21-18)15-8-4-3-5-9-15/h6-7,10,15,21H,3-5,8-9,11-12H2,1-2H3,(H,22,25,26) |
InChI Key |
MWKVXABLXIAZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(CN(CN3)C4CCCCC4)C(=O)NC2=O)C |
Origin of Product |
United States |
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